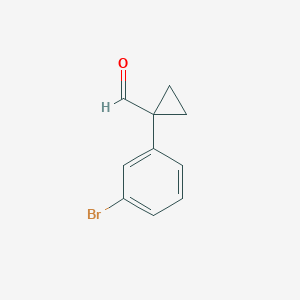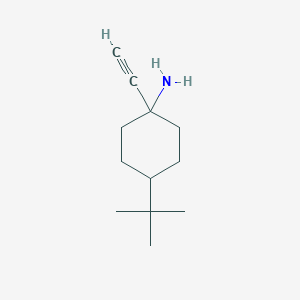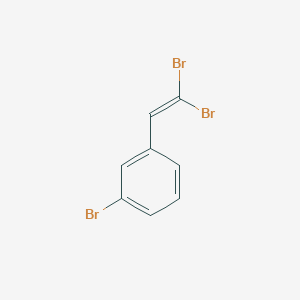
1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde is an organic compound characterized by a cyclopropane ring attached to a 3-bromo-phenyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor, such as 3-bromo-benzaldehyde, using reagents like diazomethane or other cyclopropanation agents. The reaction conditions often require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions: 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde can undergo various chemical reactions, including:
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 1-(3-Bromo-phenyl)-cyclopropanecarboxylic acid.
Reduction: 1-(3-Bromo-phenyl)-cyclopropanemethanol.
Substitution: 1-(3-Methoxy-phenyl)-cyclopropanecarbaldehyde.
科学研究应用
1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom on the phenyl ring may also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
相似化合物的比较
- 1-(4-Bromo-phenyl)-cyclopropanecarbaldehyde
- 1-(3-Chloro-phenyl)-cyclopropanecarbaldehyde
- 1-(3-Bromo-phenyl)-cyclopropanecarbonitrile
Uniqueness: Compared to its analogs, the bromine atom provides distinct electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems .
属性
分子式 |
C10H9BrO |
|---|---|
分子量 |
225.08 g/mol |
IUPAC 名称 |
1-(3-bromophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H9BrO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6-7H,4-5H2 |
InChI 键 |
AFRYNNOVGPGFFN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C=O)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13188905.png)

![4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine](/img/structure/B13188915.png)
![1-[1-(Aminomethyl)cyclobutyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13188925.png)
![3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13188935.png)





![N-[3-(Aminomethyl)cyclopentyl]acetamide](/img/structure/B13188980.png)
